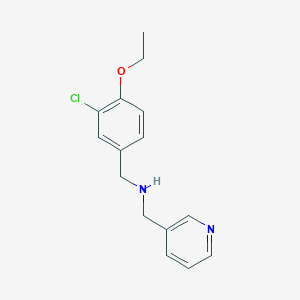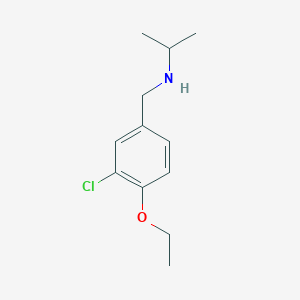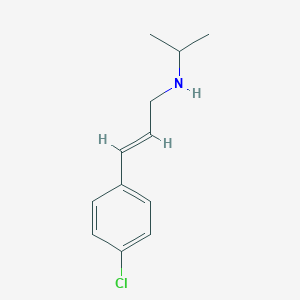![molecular formula C19H20N4O3S B275949 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B275949.png)
4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide, also known as PBE-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is used as a tool to investigate the biochemical and physiological effects of various cellular processes, including protein-protein interactions and enzyme activity. In
Applications De Recherche Scientifique
4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. One of the most common uses of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide is in the investigation of protein-protein interactions, where it can be used as a tool to disrupt or stabilize protein complexes. 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide has also been used to study enzyme activity, particularly in the context of enzyme inhibitors and activators.
Mécanisme D'action
4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide works by binding to specific target proteins, disrupting their normal function and causing a variety of biochemical and physiological effects. The exact mechanism of action of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition or activation of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein and cellular context. These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and disruption of protein-protein interactions. In some cases, 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide has been shown to induce cell death or inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide is its specificity for target proteins, which allows for precise control over the biochemical and physiological effects of the compound. 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide does have some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for the use of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide in scientific research. One area of interest is the development of more potent and selective analogs of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide, which could be used to target specific proteins or cellular pathways with greater precision. Another area of interest is the use of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide in combination with other compounds or therapies, in order to enhance their efficacy or reduce side effects. Finally, 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide could be used in the development of new diagnostic or therapeutic tools, particularly in the field of cancer research.
Méthodes De Synthèse
The synthesis of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide involves several steps, starting with the reaction of 3-(2-pyrimidinyloxy)benzylamine with 4-bromoethylbenzenesulfonamide. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product. The purity of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide can be further enhanced by recrystallization or chromatographic purification.
Propriétés
Formule moléculaire |
C19H20N4O3S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
4-[2-[(3-pyrimidin-2-yloxyphenyl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20N4O3S/c20-27(24,25)18-7-5-15(6-8-18)9-12-21-14-16-3-1-4-17(13-16)26-19-22-10-2-11-23-19/h1-8,10-11,13,21H,9,12,14H2,(H2,20,24,25) |
Clé InChI |
WRYQSQYDDABPEE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)


![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275882.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275883.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275884.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)
![1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275889.png)
![(4-fluorobenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275890.png)